molecular formula C10H9BrN4 B13226582 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine

Cat. No.: B13226582
M. Wt: 265.11 g/mol
InChI Key: GCBBGKLVVIPLTN-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromopyridine moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a bromopyridine derivative with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to a cascade of signaling events within the cell. This binding can either activate or inhibit the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is unique due to its combination of a bromopyridine moiety and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H9BrN4/c1-12-9-2-3-14-10(15-9)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,14,15)

InChI Key

GCBBGKLVVIPLTN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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